molecular formula C13H20BClN2O4 B3030499 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride CAS No. 913835-44-6

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride

Cat. No.: B3030499
CAS No.: 913835-44-6
M. Wt: 314.57
InChI Key: VZGUMMZRYDMYMP-UHFFFAOYSA-N
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Description

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride is a useful research compound. Its molecular formula is C13H20BClN2O4 and its molecular weight is 314.57. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid undergoes transmetalation, a process where it transfers its organic group to a metal, typically palladium . This reaction is facilitated by a base and occurs under mild, functional group tolerant conditions .

Biochemical Pathways

Suzuki-miyaura cross-coupling reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, so the compound could potentially affect a wide range of biochemical pathways depending on the specific context of its use .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, its primary role is to facilitate the formation of new carbon-carbon bonds . The specific effects would depend on the other reactants and the overall context of the reaction.

Action Environment

The action of “4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride”, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by several environmental factors. These reactions are generally performed in a polar solvent, often water or an alcohol, and require a base . The choice of base, solvent, and temperature can all influence the reaction’s efficiency and selectivity .

Biochemical Analysis

Biochemical Properties

4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming reversible covalent bonds with the active site serine residue. The boronic acid moiety of 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl mimics the transition state of the enzyme-substrate complex, leading to effective inhibition. Additionally, this compound can interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, further influencing various biochemical pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the proteasome. By inhibiting proteasome activity, 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl can alter gene expression and cellular metabolism. This compound can induce apoptosis in cancer cells by disrupting the degradation of pro-apoptotic factors, leading to the accumulation of these proteins and subsequent cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the active sites of enzymes and other biomolecules. The boronic acid group forms a reversible covalent bond with the serine residue in the active site of serine proteases, effectively inhibiting their activity. This interaction mimics the transition state of the enzyme-substrate complex, leading to potent inhibition. Additionally, 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl can bind to other proteins and nucleic acids through hydrogen bonding and hydrophobic interactions, further modulating their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl can have sustained effects on cellular function, particularly in inhibiting proteasome activity and inducing apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its inhibitory effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to proteasome inhibition. This compound interacts with enzymes such as trypsin and chymotrypsin, forming reversible covalent bonds with their active sites. Additionally, 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl can affect metabolic flux and metabolite levels by altering the degradation of key regulatory proteins .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl can influence its efficacy and toxicity, as its accumulation in certain tissues may lead to localized effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-(4-(2-Hydroxyethyl)piperazinocarbonyl)phenylboronic acid HCl may localize to the proteasome, where it exerts its inhibitory effects. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall efficacy .

Properties

IUPAC Name

[4-[4-(2-hydroxyethyl)piperazine-1-carbonyl]phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4.ClH/c17-10-9-15-5-7-16(8-6-15)13(18)11-1-3-12(4-2-11)14(19)20;/h1-4,17,19-20H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGUMMZRYDMYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCO)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657294
Record name {4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-44-6
Record name Boronic acid, B-[4-[[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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